2-Butanone oxime, also known as butanone oxime or methyl ethyl ketone oxime, is an organic compound with the molecular formula and a molecular weight of approximately 87.12 g/mol. It appears as a colorless to light yellow oily liquid with a characteristic musty odor. This compound is classified as a ketoxime, which is formed through the reaction of hydroxylamine with ketones, specifically butanone in this case. Its structure features a hydroxylamine group (–C(=NOH)–) attached to a butane backbone, giving it unique chemical properties that facilitate various applications in industrial and chemical processes .
2-Butanone oxime can be synthesized through several methods:
2-Butanone oxime has various industrial applications:
Studies have shown that 2-butanone oxime interacts with various biological systems. Its potential as a skin sensitizer has been confirmed through animal testing, indicating that it can provoke allergic reactions upon dermal exposure . Furthermore, its metabolic pathways suggest interactions within liver enzymes that may influence its toxicity profile .
Several compounds share structural similarities with 2-butanone oxime. Here are some notable examples:
Compound Name | Structure Type | Key Differences |
---|---|---|
Acetone Oxime | Ketoxime | Derived from acetone; lower boiling point. |
Cyclohexanone Oxime | Cyclic Ketoxime | Contains a cyclic structure; different reactivity profile. |
Propan-2-one Oxime | Ketoxime | Smaller carbon chain; less steric hindrance. |
Ethyl Acetate Oxime | Ester Oxime | Contains an ester functional group; different applications. |
The uniqueness of 2-butanone oxime lies in its specific properties such as its volatility, reactivity with acids, and effectiveness as an anti-skinning agent in coatings, which set it apart from these similar compounds .